(Acetylmethylene)triphenylphosphorane

Catalog No.
S793506
CAS No.
1439-36-7
M.F
C21H19OP
M. Wt
318.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Acetylmethylene)triphenylphosphorane

CAS Number

1439-36-7

Product Name

(Acetylmethylene)triphenylphosphorane

IUPAC Name

1-(triphenyl-λ5-phosphanylidene)propan-2-one

Molecular Formula

C21H19OP

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C21H19OP/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3

InChI Key

KAANTNXREIRLCT-UHFFFAOYSA-N

SMILES

CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

1-(Triphenylphosphoranylidene)-2-propanone; (2-Oxopropylidene)triphenylphosphorane; (Acetonylidene)triphenylphosphorane; Methyl (Triphenylphosphoranylidene)methyl Ketone; NSC 407394; Triphenyl(acetylmethylene)phosphorane;

Canonical SMILES

CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Wittig Reaction

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds (). (Acetylmethylene)triphenylphosphorane acts as a nucleophile, donating its carbanion (CH₃COCH⁻) to a carbonyl group (C=O) of another molecule. This reaction results in the formation of a new double bond and the corresponding phosphine oxide byproduct ().

The versatility of (Acetylmethylene)triphenylphosphorane lies in its ability to introduce the acetylmethylene (CH₃COCH=) functionality into various organic molecules. This functionality can participate in further reactions to create complex structures.

Specific Applications

Here are some specific research areas where (Acetylmethylene)triphenylphosphorane finds application:

  • Synthesis of functionalized pyrrolidines and cyclobutanones: These are nitrogen-containing heterocyclic rings and four-membered cyclic ketones, respectively. (Acetylmethylene)triphenylphosphorane plays a crucial role in their synthesis through intramolecular cyclization reactions.
  • Asymmetric allylboration: This reaction involves the addition of an allyl group (CH₂CH=CH₂) to a molecule in a stereoselective manner, meaning it controls the formation of specific spatial arrangements of atoms. (Acetylmethylene)triphenylphosphorane can be employed in conjunction with chiral catalysts to achieve this asymmetric synthesis, as demonstrated in the enantioselective synthesis of the natural product (+)-awajanomycin.
  • Preparation of biologically active compounds: (Acetylmethylene)triphenylphosphorane has been utilized in the synthesis of various compounds with potential therapeutic applications. Examples include:
    • 1,2-dioxanes: These compounds exhibit antitrypanosomal activity, meaning they can combat Trypanosoma parasites responsible for sleeping sickness.
    • Amphibian pyrrolizidine alkaloids: These naturally occurring molecules possess diverse biological properties, and their synthesis using (Acetylmethylene)triphenylphosphorane has been reported.
    • Silicon-containing acyclic dienone musk odorants: These compounds are responsible for the characteristic musky scent in some animals, and their synthesis can be achieved using (Acetylmethylene)triphenylphosphorane.
  • Domino Suzuki/Heck coupling reactions: This multi-step reaction sequence allows for the efficient formation of fluorenylidenes, which are valuable intermediates in organic synthesis. (Acetylmethylene)triphenylphosphorane serves as a key component in this process.

(Acetylmethylene)triphenylphosphorane is an organophosphorus compound with the chemical formula C21_{21}H19_{19}OP. It is characterized by a phosphorus atom bonded to three phenyl groups and an acetylmethylene moiety. This compound is primarily known for its role as a Wittig reagent, facilitating the formation of alkenes from carbonyl compounds through a reaction with aldehydes or ketones. The unique structure allows it to participate effectively in various synthetic organic transformations, making it a valuable tool in organic chemistry.

(Acetylmethylene)triphenylphosphorane is predominantly utilized in Wittig reactions, where it reacts with carbonyl compounds to yield alkenes. The general reaction can be represented as follows:

R2C O+Ph3P C O CH3R2C CH2+Ph3PO\text{R}_2\text{C O}+\text{Ph}_3\text{P C O CH}_3\rightarrow \text{R}_2\text{C CH}_2+\text{Ph}_3\text{PO}

In addition, it can participate in reactions with sulfinimines, where the lithium anion of (acetylmethylene)triphenylphosphorane adds to nonracemic sulfinimines, demonstrating its versatility in forming new carbon-carbon bonds .

The synthesis of (acetylmethylene)triphenylphosphorane typically involves the reaction of triphenylphosphine with acetyl chloride and a suitable base. The general procedure can be outlined as follows:

  • Reactants: Triphenylphosphine, acetyl chloride, and a base (e.g., triethylamine).
  • Procedure:
    • Dissolve triphenylphosphine in an appropriate solvent.
    • Add acetyl chloride dropwise while stirring.
    • Introduce the base to neutralize the hydrochloric acid formed.
    • Isolate the product through filtration and purification techniques such as recrystallization.

This method provides a straightforward route to obtain (acetylmethylene)triphenylphosphorane with high purity .

(Acetylmethylene)triphenylphosphorane finds significant application in synthetic organic chemistry, particularly in:

  • Wittig Reactions: Used for synthesizing alkenes from carbonyl compounds.
  • Synthesis of Functionalized Pyrrolidines: Plays a crucial role in constructing complex molecular architectures .
  • Cross-Coupling Reactions: Can be involved in coupling processes to form carbon-carbon bonds.

Its ability to facilitate these transformations makes it an essential reagent in the synthesis of pharmaceuticals and fine chemicals.

Interaction studies involving (acetylmethylene)triphenylphosphorane primarily focus on its reactivity with various electrophiles and nucleophiles. Its interactions with carbonyl compounds are well-documented, showcasing its utility in forming stable alkenes. Additionally, studies have explored its reactivity with transition metals, indicating potential applications in catalysis .

Several compounds share structural or functional similarities with (acetylmethylene)triphenylphosphorane. Here are some notable examples:

Compound NameStructure TypeUnique Features
TriphenylphosphinePhosphineBasic precursor for many phosphonium compounds
Benzoylmethylene)triphenylphosphoraneSimilar Wittig reagentContains a benzoyl group instead of an acetyl group
Methylidene(triphenyl)phosphoraneYlideMore reactive due to less steric hindrance

Uniqueness: (Acetylmethylene)triphenylphosphorane is distinguished by its acetyl group, which enhances its electrophilic character compared to other phosphoranes. This property allows for selective reactions that may not occur with other similar compounds.

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

1439-36-7

Wikipedia

1-(Triphenylphosphoranylidene)acetone

Dates

Modify: 2023-08-15
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem
Shi et al. Wittig reagents for chemoselective sulfenic acid ligation enables global site stoichiometry analysis and redox-controlled mitochondrial targeting. Nature Chemistry, doi: 10.1038/s41557-021-00767-2, published online 16 September 2021

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